molecular formula C18H22N4O4S2 B4510592 2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No. B4510592
M. Wt: 422.5 g/mol
InChI Key: QSEWRMWIGWWXAN-UHFFFAOYSA-N
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Description

Pyridazinone derivatives are known for their diverse biological activities, including their role as cardioactive agents and potential in medicinal chemistry. These compounds, due to their unique structural framework, have been extensively studied for their synthesis, chemical properties, and biological applications, excluding their use as drugs and their dosages or side effects.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves strategies that focus on constructing the pyridazinone ring via reactions such as cyclization and condensation. Compounds like 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone are vital structural parts of many cardio-active pyridazinone derivatives, showcasing the importance of this scaffold in developing therapeutic agents (Imran & Abida, 2016).

properties

IUPAC Name

2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c23-17-4-3-15(16-2-1-10-27-16)19-22(17)12-18(24)21-8-6-20(7-9-21)14-5-11-28(25,26)13-14/h1-4,10,14H,5-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEWRMWIGWWXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 4
2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

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